Cas no 2228274-87-9 (4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole)
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole
- 2228274-87-9
- EN300-1795132
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- Inchi: 1S/C11H16N2/c1-6-11(4,5)10-7-12-13(8-10)9(2)3/h1,7-9H,2-5H3
- InChI Key: FQXVISBXHCFKQE-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)C(C#C)(C)C)C(C)C
Computed Properties
- Exact Mass: 176.131348519g/mol
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.8Ų
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795132-0.05g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 0.05g |
$1452.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-0.1g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 0.1g |
$1521.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-0.25g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 0.25g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-0.5g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 0.5g |
$1660.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-1.0g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 1g |
$1729.0 | 2023-06-02 | ||
| Enamine | EN300-1795132-2.5g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 2.5g |
$3389.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-5.0g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 5g |
$5014.0 | 2023-06-02 | ||
| Enamine | EN300-1795132-10.0g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 10g |
$7435.0 | 2023-06-02 | ||
| Enamine | EN300-1795132-1g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 1g |
$1729.0 | 2023-09-19 | ||
| Enamine | EN300-1795132-5g |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole |
2228274-87-9 | 5g |
$5014.0 | 2023-09-19 |
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole
Chemical Profile of 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole (CAS No. 2228274-87-9)
4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 2228274-87-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This heterocyclic compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of an alkyne and alkyl substituents in its molecular structure introduces additional functional groups that may contribute to its interaction with biological targets, making it a promising candidate for further investigation.
The molecular structure of 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole consists of a pyrazole core substituted with a 2-methylbut-3-ynyl group at the 4-position and a propan-2-yl group at the 1-position. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, which are key to its reactivity and biological activity. The alkyne functionality, specifically the triple bond in the 2-methylbut-3-ynyl group, can participate in various chemical reactions, including cycloadditions and metal-catalyzed coupling reactions, which are frequently employed in drug discovery and synthesis.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole with potential biological targets. Studies suggest that the compound may interact with enzymes and receptors involved in metabolic pathways, inflammation, and cell proliferation. For instance, the pyrazole moiety has been shown to exhibit inhibitory activity against certain kinases, which are critical in cancer signaling pathways. Additionally, the alkyne group could serve as a handle for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.
In vitro studies have begun to explore the pharmacological profile of 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole. Preliminary results indicate that it demonstrates moderate activity against several bacterial strains, suggesting potential applications in antimicrobial therapy. The compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes could make it an effective alternative or adjunct to existing antibiotics. Furthermore, its structural similarity to known antifungal agents raises the possibility of investigating its efficacy against fungal infections as well.
The synthesis of 4-(2-methylbut-3-yn-2-yl)-1-(propan-2-yl)-1H-pyrazole presents an interesting challenge due to the complexity of its substituents. Traditional synthetic routes involve multi-step organic transformations, including cross-coupling reactions such as Suzuki or Heck couplings, which are highly efficient but require careful optimization. Recent innovations in synthetic methodologies have introduced more streamlined approaches, such as transition-metal-catalyzed reactions that enhance yield and selectivity. These advancements not only facilitate the production of 4-(2-methylbut-3-ylyl)-1-(propan-ylyl)-1H-pyrazole but also open avenues for exploring related analogs with tailored biological activities.
The potential therapeutic applications of 4-(2-methylbut-yne-l)-l -(prop-yne-l)-l H -pyrazole extend beyond antimicrobial and antifungal uses. Its structural framework suggests compatibility with other biological targets, such as those involved in neurodegenerative diseases or cardiovascular disorders. For example, pyrazole derivatives have been investigated for their ability to modulate neurotransmitter release or inhibit enzymes associated with oxidative stress. While further research is needed to fully elucidate these possibilities, the compound's unique chemical profile positions it as a valuable scaffold for drug discovery efforts.
Regulatory considerations play a crucial role in advancing compounds like 4-(methyl-but ynyl)-(prop ynyl)pyrazol e into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet stringent quality standards before they can be tested in human trials. Additionally, thorough toxicological assessments are essential to evaluate their safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies can accelerate these processes by leveraging shared resources and expertise.
The future direction of research on 4-(methyl-but ynyl)-(prop ynyl)pyrazol e lies in expanding its chemical space through structural modifications and exploring novel synthetic strategies. Techniques such as combinatorial chemistry and high-throughput screening can rapidly generate libraries of derivatives for screening against diverse biological targets. Moreover, integrating machine learning models into drug discovery pipelines can predict promising candidates based on their structural features, reducing the time and cost associated with experimental validation.
In conclusion,(methyl-but ynyl)-(prop ynyl)pyr azol e (CAS No. 2228274-l )9 represents a fascinating compound with multiple potential therapeutic applications. Its unique structural features—comprising a pyrazole core substituted with alkynyl and alkyl groups—make it an attractive scaffold for medicinal chemistry innovation. As research progresses,(methyl-but ynyl)-(prop ynyl)pyr azol e holds promise not only as a lead compound but also as inspiration for designing next-generation therapeutics targeting various diseases. The continued exploration of this molecule will undoubtedly contribute significantly to advancing our understanding of structure-function relationships in drug design.
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